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molecular formula C3H6BrCl B110360 2-Bromo-1-chloropropane CAS No. 3017-95-6

2-Bromo-1-chloropropane

Cat. No. B110360
M. Wt: 157.44 g/mol
InChI Key: PUJJZGFFAQHYEX-UHFFFAOYSA-N
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Patent
US04049516

Procedure details

The same process as in example 2 was carried out, but the cyclohexane was replaced by 3-bromo-1-chloropropane. The reaction developed in the same way. After 30 minutes of irradiation at 22° C, 90% of allyl chloride had been converted. The reaction product was degassed and the unreacted allyl chloride was distilled. The remaining product was formed by 3-bromo-1-chloropropane (solvent + formed product) and about 3% of 2-bromo-1-chloropropane. This operation has the advantage of making the solvent distillation unnecessary.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][Cl:5].[CH2:6]([Cl:9])[CH:7]=[CH2:8]>C1CCCCC1>[Br:1][CH2:2][CH2:3][CH2:4][Cl:5].[Br:1][CH:7]([CH3:8])[CH2:6][Cl:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes of irradiation at 22° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction product was degassed
DISTILLATION
Type
DISTILLATION
Details
the unreacted allyl chloride was distilled

Outcomes

Product
Name
Type
product
Smiles
BrCCCCl
Name
Type
product
Smiles
BrC(CCl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04049516

Procedure details

The same process as in example 2 was carried out, but the cyclohexane was replaced by 3-bromo-1-chloropropane. The reaction developed in the same way. After 30 minutes of irradiation at 22° C, 90% of allyl chloride had been converted. The reaction product was degassed and the unreacted allyl chloride was distilled. The remaining product was formed by 3-bromo-1-chloropropane (solvent + formed product) and about 3% of 2-bromo-1-chloropropane. This operation has the advantage of making the solvent distillation unnecessary.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][Cl:5].[CH2:6]([Cl:9])[CH:7]=[CH2:8]>C1CCCCC1>[Br:1][CH2:2][CH2:3][CH2:4][Cl:5].[Br:1][CH:7]([CH3:8])[CH2:6][Cl:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes of irradiation at 22° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction product was degassed
DISTILLATION
Type
DISTILLATION
Details
the unreacted allyl chloride was distilled

Outcomes

Product
Name
Type
product
Smiles
BrCCCCl
Name
Type
product
Smiles
BrC(CCl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04049516

Procedure details

The same process as in example 2 was carried out, but the cyclohexane was replaced by 3-bromo-1-chloropropane. The reaction developed in the same way. After 30 minutes of irradiation at 22° C, 90% of allyl chloride had been converted. The reaction product was degassed and the unreacted allyl chloride was distilled. The remaining product was formed by 3-bromo-1-chloropropane (solvent + formed product) and about 3% of 2-bromo-1-chloropropane. This operation has the advantage of making the solvent distillation unnecessary.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][Cl:5].[CH2:6]([Cl:9])[CH:7]=[CH2:8]>C1CCCCC1>[Br:1][CH2:2][CH2:3][CH2:4][Cl:5].[Br:1][CH:7]([CH3:8])[CH2:6][Cl:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes of irradiation at 22° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction product was degassed
DISTILLATION
Type
DISTILLATION
Details
the unreacted allyl chloride was distilled

Outcomes

Product
Name
Type
product
Smiles
BrCCCCl
Name
Type
product
Smiles
BrC(CCl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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